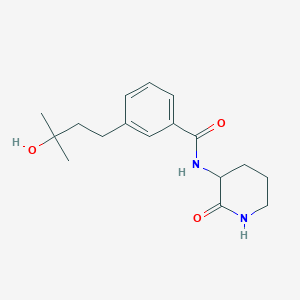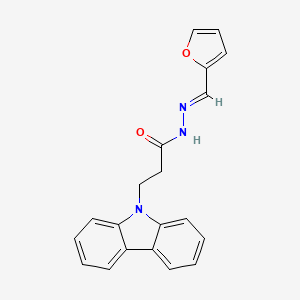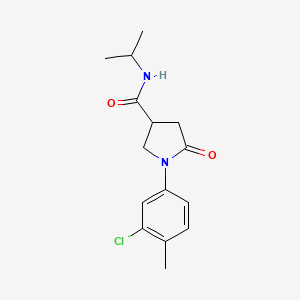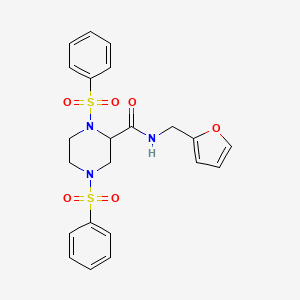![molecular formula C18H16N4O B5587022 1-[2-methyl-4-(4-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone](/img/structure/B5587022.png)
1-[2-methyl-4-(4-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds like the one you mentioned often belong to a class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including Fourier transform infrared spectroscopy . This technique can reveal the formation of various types of bonds in the molecule .Chemical Reactions Analysis
The chemical reactions involving such compounds can be quite complex and depend on the specific structure of the compound. They often involve redox reactions and the formation of new bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various methods. For example, its molecular weight can be determined . Other properties like its phase change data, gas phase ion energetics data, IR Spectrum, and mass spectrum can also be determined .科学的研究の応用
Anticancer Research
This compound has structural features that are similar to those found in molecules with known anticancer properties. The benzimidazole moiety, in particular, has been associated with significant anticancer activity . Research could explore its efficacy against various cancer cell lines, and its mechanism of action could be elucidated through biochemical assays and molecular docking studies.
Neuroprotective Agent Development
The pyridinyl group in the compound’s structure suggests potential neuroprotective properties. Studies could investigate its ability to inhibit the aggregation of proteins such as alpha-synuclein, which is implicated in neurodegenerative diseases like Parkinson’s disease . This application could lead to the development of new treatments for such conditions.
Antimicrobial Activity
Compounds with benzimidazole and pyridinyl groups have shown promising results as antimicrobial agents. This compound could be tested against a range of bacterial and fungal strains to assess its efficacy as a broad-spectrum antimicrobial agent . Its potential use in combating antibiotic-resistant strains could also be a significant area of research.
Coordination Chemistry and Catalysis
The compound’s structure indicates potential as a ligand in coordination chemistry. It could form complexes with various metals, which can be studied for their catalytic properties in organic synthesis reactions. Such complexes might exhibit unique reactivity or selectivity profiles that could be beneficial for industrial applications .
作用機序
Safety and Hazards
特性
IUPAC Name |
1-(2-methyl-4-pyridin-4-yl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c1-11-16(12(2)23)17(13-7-9-19-10-8-13)22-15-6-4-3-5-14(15)21-18(22)20-11/h3-10,17H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZXBKDDJDCMTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=NC=C4)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-2-[4-(4-ethylbenzoyl)-1-piperazinyl]-6-methyl-4-pyrimidinamine](/img/structure/B5586946.png)

![N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B5586971.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide](/img/structure/B5586976.png)



![{3-propyl-1-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}methanol](/img/structure/B5587000.png)

![3-[(phenoxyacetyl)amino]propyl (3,4-dichlorophenyl)carbamate](/img/structure/B5587015.png)
![2,2-dimethyl-N-{1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5587016.png)

![3-[4-(2-methoxyphenyl)-1-piperazinyl]-6-phenylpyridazine](/img/structure/B5587041.png)
![N-[(5-acetyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B5587042.png)